Eravacycline is classified as a broad-spectrum antibiotic within the tetracycline class, specifically designed to combat resistant bacterial strains. It was developed as a response to increasing antibiotic resistance and is marketed under the brand name Xerava. The compound is administered intravenously and is notable for its ability to bind to the bacterial ribosome, thereby inhibiting protein synthesis .
The synthesis is closely monitored through in-process controls to ensure quality and consistency in the final product.
Eravacycline dihydrochloride primarily acts by disrupting bacterial protein synthesis through binding to the 30S ribosomal subunit. This binding inhibits the incorporation of amino acids into peptide chains, effectively halting bacterial growth:
The mechanism by which eravacycline exerts its antibacterial effects involves several key processes:
Data indicates that eravacycline retains effectiveness against multi-drug resistant strains, making it a valuable option in treating serious infections.
Eravacycline dihydrochloride has several notable physical and chemical properties:
Analytical techniques such as X-ray powder diffraction (XRPD) and thermogravimetric analysis have been employed to characterize these properties comprehensively.
Eravacycline dihydrochloride is primarily used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: